2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide
Overview
Description
2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3 . This compound features a unique structure that includes a pyridinylmethyl group, an imidazolidinyl ring, and a phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are known for their diverse biological activities.
Imidazolidinone derivatives: These compounds also contain an imidazolidinone ring and are studied for their potential therapeutic applications.
Phenylacetamide derivatives: These compounds have a phenylacetamide moiety and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-17-8-7-12-20(14-17)28-23(30)21(15-22(29)26-18-9-3-2-4-10-18)27(24(28)31)16-19-11-5-6-13-25-19/h2-14,21H,15-16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPFHFYLSBDNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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